2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its isoindole-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in a solvent such as isopropanol and water under reflux conditions, using a catalyst like silica-supported niobium (SiO2-tpy-Nb) to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, it may inhibit the aggregation of β-amyloid proteins, indicating its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-methylethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and applications.
2,6-Dimethoxy-p-cresol: Another compound with dimethoxy groups, used in different industrial applications.
2-(3,4-Dimethoxyphenyl)ethanol: Similar in having the dimethoxyphenyl group, but with distinct chemical properties and uses.
Uniqueness
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole-1,3-dione core, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2,4-dimethoxyanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-11-7-8-14(15(9-11)23-2)18-10-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHVCMMALHFZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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